(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone
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Overview
Description
Reagents: Morpholine, often introduced via nucleophilic substitution.
Conditions: Typically carried out in polar solvents like DMF (dimethylformamide) at elevated temperatures.
Step 3: Attachment of Pyrazine Moiety
Reagents: Pyrazine derivatives, introduced through coupling reactions.
Conditions: Catalytic conditions using palladium or copper catalysts to facilitate the coupling.
Industrial Production Methods
Industrial-scale production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions
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Step 1: Synthesis of Pyrrolo[3,4-d]pyrimidine Core
Reagents: Starting materials such as 2-aminopyrimidine and ethyl acetoacetate.
Conditions: Cyclization reactions under acidic or basic conditions to form the pyrrolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield N-oxides, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific enzymes and receptors makes it a potential candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Proteins: Interaction with proteins can alter their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 6-Methyl-4-(4-morpholinyl)-5-phenylthieno[2,3-d]pyrimidine
Uniqueness
(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone stands out due to its combination of a pyrrolo[3,4-d]pyrimidine core with morpholine and pyrazine groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c22-14(12-8-16-1-2-17-12)21-9-11-7-18-15(19-13(11)10-21)20-3-5-23-6-4-20/h1-2,7-8H,3-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQVVGNODVNMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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